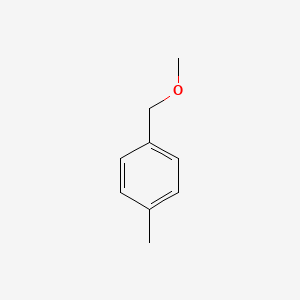

1-(Methoxymethyl)-4-methylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

27755-28-8 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

1-(methoxymethyl)-4-methylbenzene |

InChI |

InChI=1S/C9H12O/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3 |

InChI Key |

HNASEWFYPPRNKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)COC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxymethyl 4 Methylbenzene

Classical Synthetic Pathways and Adaptations

The traditional synthesis of 1-(methoxymethyl)-4-methylbenzene often relies on well-established reaction mechanisms that have been adapted for this specific ether. These methods, while fundamental, form the bedrock of its laboratory-scale and potential industrial production.

Williamson Ether Synthesis Approaches Utilizing Benzyl (B1604629) Halides and Methanol (B129727) Derivatives

The Williamson ether synthesis is a cornerstone in the formation of ethers. In the context of synthesizing this compound, this method involves the reaction of a 4-methylbenzyl halide with a methoxide (B1231860) salt. The primary precursor, 4-methylbenzyl halide (typically bromide or chloride), is reacted with a strong base to form a sodium or potassium methoxide in situ from methanol.

The general reaction scheme is as follows: CH₃C₆H₄CH₂X + CH₃O⁻Na⁺ → CH₃C₆H₄CH₂OCH₃ + NaX

The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the nucleophilic attack of the methoxide ion on the benzylic carbon.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Typical Yield (%) |

| 4-Methylbenzyl bromide | Sodium methoxide | - | Methanol/THF | 85-95 |

| 4-Methylbenzyl chloride | Potassium methoxide | Phase Transfer Catalyst | Dichloromethane/Water | 80-90 |

This table presents illustrative data for Williamson ether synthesis reactions.

Electrophilic Aromatic Substitution for Introducing Functional Groups

While not a direct method for the final ether formation, electrophilic aromatic substitution (EAS) is crucial for the synthesis of the necessary precursors. uci.edumasterorganicchemistry.com For instance, the Friedel-Crafts alkylation or acylation of toluene (B28343) can introduce the required benzylic functional group. pdx.edu

A common pathway involves the chloromethylation of toluene using formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. This introduces the chloromethyl group onto the aromatic ring, primarily at the para position due to the directing effect of the methyl group, to form 4-methylbenzyl chloride. youtube.comlibretexts.org

| Aromatic Substrate | Reagents | Catalyst | Product |

| Toluene | HCHO, HCl | ZnCl₂ | 4-Methylbenzyl chloride |

| Toluene | (CH₂O)n, HCl, H₃PO₄ | - | 4-Methylbenzyl chloride |

This table illustrates typical conditions for the chloromethylation of toluene.

Nucleophilic Substitution Reactions in Precursor Synthesis

Nucleophilic substitution reactions are fundamental to converting precursor molecules into the desired this compound. elsevierpure.comnih.gov Following the creation of a suitable precursor like 4-methylbenzyl halide via electrophilic aromatic substitution, a nucleophilic substitution with a methoxide source is the subsequent logical step, as detailed in the Williamson ether synthesis section.

Another approach involves the reduction of a 4-methylbenzoyl derivative. For example, 4-methylbenzoic acid can be esterified with methanol to form methyl 4-methylbenzoate. Subsequent reduction of the ester to the corresponding alcohol, 4-methylbenzyl alcohol, can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be converted to the target ether under acidic conditions with methanol or via the Williamson synthesis after converting the alcohol to a halide.

Advanced and Green Synthetic Strategies

Modern synthetic chemistry continually seeks more efficient, environmentally benign, and atom-economical methods. The synthesis of this compound is no exception, with catalytic approaches offering significant advantages over classical methods.

Catalytic Approaches to Ether Formation

Catalytic methods for etherification often provide milder reaction conditions and higher selectivity. These can involve both homogeneous and heterogeneous catalysts.

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, including the C-O bond in ethers. rhhz.netustc.edu.cnmdpi-res.com While direct coupling of an aryl halide with an alcohol (a Buchwald-Hartwig type etherification) is more common for forming aryl ethers, modifications of these methods can be applied to the synthesis of benzyl ethers.

For instance, a palladium or copper-catalyzed reaction could potentially couple 4-methylbenzyl bromide with methanol. These reactions often require a suitable ligand to facilitate the catalytic cycle, which typically involves oxidative addition, transmetalation (or a related step), and reductive elimination. organicreactions.orgprinceton.edu

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100-120 |

| CuI | Phenanthroline | K₃PO₄ | Dioxane | 80-100 |

This table provides representative conditions for transition metal-catalyzed etherification reactions.

These advanced methods, while potentially more complex in terms of catalyst and ligand selection, offer the promise of higher efficiency and broader substrate scope under milder conditions compared to traditional synthetic routes.

Electrochemical Synthesis Methods for Methoxymethylbenzenes

Electrochemical synthesis offers a reagent-free and environmentally conscious alternative for the formation of methoxymethylbenzenes. This method typically involves the anodic oxidation of a toluene derivative, such as p-xylene (B151628), in methanol. The core of the process is the electrochemical generation of a reactive intermediate at the benzylic position, which is then trapped by the methanol solvent.

A notable method involves the direct electrochemical coupling of toluene with methanol. nih.gov While studying the synthesis of the parent compound, methoxymethylbenzene, researchers found that using an ionic liquid, 1-butyl-3-methylimidazolium dibutyl phosphate, as a catalyst with porous graphite (B72142) plane electrodes resulted in product yields exceeding 56%. nih.gov The reaction proceeds at room temperature and atmospheric pressure, and analysis suggests a possible free radical mechanism. nih.gov This approach is directly applicable to the synthesis of this compound by substituting toluene with p-xylene.

Further mechanistic insights come from studies on the anodic oxidation of similar molecules like 4-t-butyltoluene in methanol. ajol.info This process also proceeds via the formation of the corresponding benzyl methyl ether, 4-t-butylbenzyl methyl ether, which is identified as a key intermediate. ajol.info The reaction is typically performed using carbon electrodes, and the ether can be further oxidized to the dimethyl acetal (B89532) if the reaction is not carefully controlled. ajol.info These electrochemical methods avoid the need for chemical oxidants and can be highly selective. chemistryviews.org

Table 1: Examples of Electrochemical Synthesis Conditions for Benzylic Ethers

| Starting Material | Electrode Material | Electrolyte/Solvent | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Toluene | Porous Graphite | Ionic Liquid / Methanol | Room Temperature, Atmospheric Pressure | Methoxymethylbenzene | >56% | nih.gov |

| 4-t-Butyltoluene | Carbon | NaClO₄ / Methanol | 52°C, Constant Current | 4-t-Butylbenzyl methyl ether | Intermediate | ajol.info |

| Alkylarenes | Graphite Anode, Pt Cathode | CF₃CO₂H / MeCN or CH₂Cl₂/HFIP | Continuous Flow Cell | Benzylic Alcohols* | Moderate to High | chemistryviews.org |

Note: While the final product is an alcohol after hydrolysis, the electrochemical step forms a trifluoroacetate (B77799) ester at the benzylic position, demonstrating the principle of electrochemical C-H functionalization.

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the large-scale production of this compound, flow chemistry and continuous processing present significant advantages over traditional batch methods. These techniques offer enhanced safety, better temperature control, improved mixing, and higher space-time yields. mdpi.com

The integration of electrochemistry with flow reactors is particularly promising for the synthesis of benzylic ethers. Researchers have developed practical and cost-efficient electrochemical methods for selective benzylic C(sp³)–H monooxygenation using continuous flow reactors. chemistryviews.org In these systems, the reaction solution is pumped through a flow cell equipped with electrodes. chemistryviews.org This setup allows for precise control over reaction parameters like residence time and current density, which is crucial for maximizing the yield of the desired ether and preventing over-oxidation to the aldehyde or acetal. The scalability of this approach has been demonstrated by using parallel flow cells to produce over 100 grams of a benzylic product, highlighting its industrial potential. chemistryviews.org

General benefits of continuous manufacturing for related chemical processes, such as the synthesis of aryl sulfonyl chlorides, include the controlled handling of hazardous byproducts and a reduction in operator exposure, which would be relevant in the scalable synthesis of this compound. mdpi.com

Biocatalytic Transformations in Ether Synthesis (if applicable)

The application of enzymes (biocatalysis) to chemical synthesis is a rapidly growing field, prized for its high selectivity and mild, environmentally friendly reaction conditions. However, the direct biocatalytic synthesis of a benzylic ether like this compound from p-xylene and methanol is not a well-established transformation.

Research in biocatalysis has more prominently focused on the cleavage of ether bonds rather than their formation. For instance, studies on the biocatalytic cleavage of para-acetoxy benzyl ethers have been conducted using a cascade reaction involving an esterase and a vanillyl alcohol oxidase. acs.org Interestingly, these studies noted initial, unsuccessful efforts to identify a biocatalyst, such as a peroxidase, that could generate the necessary benzyl ether from a precursor. acs.org This indicates that direct C-H activation at the benzylic position followed by etherification is a challenging reaction for currently known enzymes.

While enzymes like lipases and esterases are widely used, their application is typically for cleaving or forming acyl bonds. acs.org The broader field of biocatalytic C-C bond formation is more developed than C-O ether bond formation of this type. acs.orgnih.govresearchgate.net The current state of the art suggests that while biocatalysis holds promise, a specific enzyme for the direct synthesis of this compound has yet to be developed or widely reported.

Optimization and Mechanistic Understanding of Synthetic Routes

A deep understanding of reaction kinetics, thermodynamics, and selectivity is paramount for optimizing the synthesis of this compound and minimizing the formation of unwanted byproducts.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of ether synthesis are highly dependent on the chosen synthetic route. In the electrochemical oxidation of toluene derivatives, the reaction proceeds through sequential steps. Kinetic studies show the concentration of the starting material decreases over time (or with charge passed), while the intermediate ether product forms and is subsequently consumed as it oxidizes further to the acetal. ajol.info The rate of these steps can be influenced by parameters such as current density and the substrate-to-solvent ratio. ajol.info

Regioselectivity and Stereoselectivity Control in Synthetic Transformations

Regioselectivity refers to the control of which position in a molecule reacts. In the context of synthesizing this compound, the primary challenge is to achieve selective functionalization at the benzylic C-H bond of the methyl group without reacting at the aromatic ring.

In reactions like the Williamson ether synthesis, which involves an ambident nucleophile (a nucleophile with two reactive sites), regioselectivity is a major consideration. For example, in the reaction of an aryloxide, competition between alkylation on the oxygen atom (O-alkylation) to form an ether and on the aromatic ring (C-alkylation) can occur. wikipedia.org Studies have shown that the choice of solvent can dramatically impact this selectivity, with ratios of O- to C-alkylation changing significantly between solvents like methanol and acetonitrile (B52724). researchgate.netrsc.org

For direct C-H functionalization routes, regioselectivity is determined by the mechanism. Methods guided by C-H acidity trends, for example, can provide precise site-selectivity, which is critical when starting from polyalkylarenes. nih.govresearchgate.net

Stereoselectivity is not a factor in the synthesis of this compound itself, as the molecule is achiral. However, in the synthesis of related chiral benzylic ethers, controlling the stereochemistry at the newly formed stereocenter would be of utmost importance. researchgate.net

Isolation and Characterization of Reaction Intermediates

Identifying the intermediates in a reaction pathway is key to understanding its mechanism. In the electrochemical synthesis of methoxymethylbenzenes, a free radical mechanism has been proposed, which involves transient radical intermediates. nih.gov Techniques like UV-vis spectroscopy can be used to monitor the electrochemical process and detect such species. nih.gov

In the anodic oxidation of 4-t-butyltoluene, the intermediate 4-t-butylbenzyl methyl ether is not just proposed but is observed and quantified during the reaction. ajol.info Its concentration rises and then falls as it is converted to the final acetal product, providing clear evidence of its role as an intermediate. ajol.info In some cases, these intermediates are stable enough to be independently synthesized for use as analytical standards. researchgate.net

Other advanced techniques, such as in situ Fourier-transform infrared (FTIR) spectroscopy, have been employed in related electrochemical systems to confirm the formation of proposed intermediates like imines during reductive amination, demonstrating a powerful tool for mechanistic investigation. rsc.org The generation of benzyl radicals as key reactive intermediates has also been central to other ether synthesis methodologies. kanazawa-u.ac.jp

Chemical Reactivity and Transformation Mechanisms of 1 Methoxymethyl 4 Methylbenzene

Reactivity at the Aromatic Core

The reactivity of the benzene (B151609) ring in 1-(methoxymethyl)-4-methylbenzene is significantly influenced by its two substituents: the methoxymethyl group (-CH₂OCH₃) and the methyl group (-CH₃). Both are classified as activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene.

Electrophilic Aromatic Substitution Reactions: Regiochemical Analysis

Both the methyl and methoxymethyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orguci.edu In this compound, the para position relative to the methoxymethyl group is already occupied by the methyl group, and vice versa. This leaves the four remaining positions on the ring to consider for substitution.

The directing effects of the two groups are as follows:

Methoxymethyl group (-CH₂OCH₃): This group is an activating, ortho, para-director. Its activating nature stems from the electron-donating resonance effect of the oxygen's lone pairs, which is transmitted through the benzylic carbon to the ring.

Methyl group (-CH₃): This is also an activating, ortho, para-director due to hyperconjugation and weak inductive effects. youtube.com

When both an alkyl group and a group with a lone pair-bearing atom are present, the latter is typically a more powerful activating and directing group. libretexts.org Therefore, the methoxymethyl group is expected to have a stronger directing influence than the methyl group. The positions ortho to the methoxymethyl group (positions 2 and 6) are the most likely sites for electrophilic attack. The positions ortho to the methyl group (positions 3 and 5) are also activated, but to a lesser extent.

The regiochemical outcome will be a mixture of products, with the major isomers resulting from substitution at the positions ortho to the more strongly activating methoxymethyl group. youtube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Relation to -CH₂OCH₃ | Relation to -CH₃ | Predicted Outcome | Rationale |

| 2 and 6 | Ortho | Meta | Major Product(s) | Strongly activated by the primary directing group (-CH₂OCH₃). |

| 3 and 5 | Meta | Ortho | Minor Product(s) | Activated by the secondary directing group (-CH₃). |

Nucleophilic Aromatic Substitution Pathways (if applicable to activated derivatives)

Nucleophilic aromatic substitution (NAS) is a reaction pathway that is generally not applicable to this compound under standard conditions. youtube.com This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. libretexts.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

The substituents on this compound, the methoxymethyl and methyl groups, are electron-donating. They increase the electron density of the ring, which would destabilize the negatively charged intermediate required for NAS, thus making the reaction energetically unfavorable. youtube.com

For NAS to occur on a derivative of this compound, the aromatic ring would need to be "activated" by the introduction of potent electron-withdrawing groups. For example, if nitro groups were introduced at the positions ortho and para to a leaving group, the resulting activated derivative could then undergo nucleophilic aromatic substitution. youtube.com

Directed Ortho-Metallation and Functionalization Strategies

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgwikiwand.com This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium or t-butyllithium. uwindsor.cabaranlab.org The DMG, which typically contains a heteroatom with lone pairs, coordinates to the lithium atom, delivering the base to the adjacent proton. wikipedia.org

The methoxymethyl group in this compound can function as a DMG. The oxygen atom of the ether can coordinate with the lithium reagent, directing the deprotonation specifically to the ortho positions (positions 2 and 6). baranlab.orgorganic-chemistry.org This generates a lithiated intermediate that can then react with a wide variety of electrophiles to introduce a new functional group exclusively at the ortho position.

General Scheme for Directed Ortho-Metallation:

Coordination: The ether oxygen of the methoxymethyl group coordinates to the alkyllithium reagent.

Deprotonation: The alkyl base removes a proton from the nearest ortho position, forming a stable aryllithium intermediate.

Electrophilic Quench: The aryllithium species reacts with an added electrophile (E⁺), resulting in the formation of a new carbon-electrophile bond.

This strategy provides a highly regioselective method for introducing substituents that might be difficult to install using traditional electrophilic aromatic substitution methods.

Transformations Involving the Methoxymethyl Group

The methoxymethyl group itself is a site of significant chemical reactivity, primarily involving the cleavage of the ether bond and oxidation at the benzylic carbon.

Ether Cleavage Reactions: Acid-Catalyzed and Lewis Acid-Mediated Pathways

The ether linkage in this compound, being a benzyl (B1604629) ether, is susceptible to cleavage under both acidic and Lewis acidic conditions. organic-chemistry.org

Acid-Catalyzed Pathways: Treatment with strong protic acids, particularly HBr and HI, can cleave the ether bond. libretexts.orgopenstax.org The reaction proceeds via protonation of the ether oxygen, which creates a good leaving group (methanol). masterorganicchemistry.com Because the resulting carbocation would be a resonance-stabilized benzylic carbocation, the cleavage of the benzyl-oxygen bond can proceed through an Sₙ1 mechanism. libretexts.orgopenstax.org Alternatively, under conditions that favor it, an Sₙ2 pathway can occur where a nucleophile (e.g., Br⁻ or I⁻) attacks the less sterically hindered methyl carbon. However, for benzylic ethers, the Sₙ1 pathway is often competitive or dominant due to the stability of the intermediate carbocation. libretexts.org

Sₙ1 Mechanism:

Protonation of the ether oxygen.

Loss of methanol (B129727) to form a stable benzylic carbocation.

Attack of the halide nucleophile on the carbocation to form 4-methylbenzyl halide.

Lewis Acid-Mediated Pathways: A variety of Lewis acids can also mediate the cleavage of benzyl ethers. researchgate.net Reagents such as boron tribromide (BBr₃) are particularly effective. youtube.com The Lewis acid coordinates to the ether oxygen, making the carbon atoms attached to it more electrophilic and facilitating nucleophilic attack. This method is often milder and more selective than using strong protic acids.

Table 2: Reagents for Ether Cleavage of this compound

| Reagent Class | Example Reagents | Typical Products | Mechanism |

| Strong Protic Acids | HBr, HI | 4-Methylbenzyl halide, Methanol | Sₙ1 / Sₙ2 |

| Lewis Acids | BBr₃, SnCl₄ | 4-Methylbenzyl halide, Methanol | Lewis acid-assisted nucleophilic substitution |

Oxidation Reactions of the Benzylic Carbon

The benzylic carbon atom of the methoxymethyl group is activated towards oxidation because of the adjacent aromatic ring, which can stabilize radical or anionic intermediates formed during the reaction. masterorganicchemistry.comlibretexts.org It is important to note that the methyl group at the para position is also a benzylic carbon and is similarly susceptible to oxidation.

Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize benzylic carbons that bear at least one hydrogen atom. libretexts.orgchemistrysteps.com In the case of this compound, both the methoxymethyl group and the methyl group can be oxidized.

Oxidation of the methoxymethyl group would lead to the formation of a carboxylic acid at that position, cleaving the ether linkage in the process. Similarly, the methyl group can be oxidized to a carboxylic acid. Vigorous oxidation with a reagent like KMnO₄ would likely lead to the oxidation of both benzylic positions, yielding terephthalic acid. masterorganicchemistry.com More selective oxidation might be possible under milder or more controlled conditions, potentially allowing for the preferential oxidation of one site over the other, although this can be challenging. For example, some copper or iron-catalyzed aerobic oxidations have shown selectivity in oxidizing benzylic positions. beilstein-journals.org

Reduction Reactions of the Benzylic Carbon

The benzylic carbon of the methoxymethyl group in this compound is susceptible to reductive cleavage. This type of reaction, often referred to as hydrogenolysis, typically involves the breaking of the carbon-oxygen bond.

One of the most common methods for the cleavage of benzylic ethers is catalytic hydrogenation. youtube.com This process involves reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction results in the cleavage of the benzylic C-O bond, yielding p-xylene (B151628) and methanol. This method is valued for its mild conditions and high yields. youtube.com

While strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective in reducing a wide range of functional groups, they are generally not capable of reducing ethers, including benzylic ethers. quora.comquora.comwizeprep.com The stability of the ether linkage towards LiAlH₄ means that this reagent would not be effective for the reduction of the benzylic carbon in this compound. quora.com

Strong acids can also cleave benzylic ethers, but this method is often less selective and limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Table 1: Reduction Reactions of the Benzylic Carbon in this compound

| Reagent/Condition | Product(s) | Remarks |

|---|---|---|

| H₂, Pd/C | p-Xylene, Methanol | Mild conditions, high yield via hydrogenolysis. youtube.com |

| LiAlH₄ | No reaction | Ethers are generally unreactive towards LiAlH₄. quora.comquora.com |

| Strong Acids | p-Xylene, Methanol | Harsh conditions, potential for side reactions. organic-chemistry.org |

Functional Group Interconversions of the Methoxymethyl Moiety

The methoxymethyl group can undergo several transformations to yield other functional groups. These interconversions are valuable in synthetic chemistry for modifying the properties and reactivity of the aromatic ring.

A key transformation is the deprotection of the methoxymethyl group to reveal a hydroxyl group, converting this compound into (4-methylphenyl)methanol. This can be achieved under acidic conditions. wikipedia.org More sophisticated methods for the deprotection of aromatic methoxymethyl (MOM) ethers have been developed to ensure high chemoselectivity, especially in complex molecules. For instance, the use of trialkylsilyl triflates in the presence of 2,2′-bipyridyl can effectively cleave the MOM ether. acs.orgnih.gov

Oxidative cleavage of benzylic ethers provides another route for functional group interconversion. Using reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can cleave the benzylic ether to produce the corresponding aromatic aldehyde, in this case, p-tolualdehyde, and methanol. acs.org

Furthermore, aromatic methoxymethyl ethers can be converted directly into aromatic triethylsilyl (TES) ethers using triethylsilyl triflate (TESOTf). acs.orgnih.gov

Table 2: Functional Group Interconversions of the Methoxymethyl Moiety

| Reagent/Condition | Product | Transformation |

|---|---|---|

| Acidic conditions | (4-Methylphenyl)methanol | Deprotection to alcohol. wikipedia.org |

| Trialkylsilyl triflate, 2,2′-bipyridyl | (4-Methylphenyl)methanol | Chemoselective deprotection. acs.orgnih.gov |

| Oxoammonium salt | p-Tolualdehyde | Oxidative cleavage to aldehyde. acs.org |

| TESOTf | 4-Methylbenzyl triethylsilyl ether | Conversion to silyl (B83357) ether. acs.orgnih.gov |

Reactivity at the Para-Methyl Group

The para-methyl group of this compound is also a site of significant reactivity, primarily involving the benzylic hydrogens of this group.

Benzylic Functionalization Reactions (e.g., radical halogenation)

The benzylic hydrogens on the para-methyl group are susceptible to substitution via free radical mechanisms, with benzylic halogenation being a prime example. numberanalytics.comwikipedia.org This reaction is typically initiated by UV light or heat. ucalgary.ca

When this compound is treated with a halogenating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of light, a hydrogen atom of the methyl group is replaced by a halogen atom. libretexts.org This selectivity arises because the benzylic C-H bond is weaker than other C-H bonds in the molecule, and the resulting benzylic radical is stabilized by resonance with the aromatic ring. ucalgary.calibretexts.orgvaia.com The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. ucalgary.ca Bromination is generally more selective than chlorination for the benzylic position. sciencemadness.org

Table 3: Benzylic Halogenation of the Para-Methyl Group

| Reagent/Condition | Product | Reaction Type |

|---|---|---|

| NBS, light/heat | 1-(Bromomethyl)-4-(methoxymethyl)benzene | Radical Bromination. libretexts.org |

| Br₂, light/heat | 1-(Bromomethyl)-4-(methoxymethyl)benzene | Radical Bromination. ucalgary.ca |

| Cl₂, light/heat | 1-(Chloromethyl)-4-(methoxymethyl)benzene | Radical Chlorination. ucalgary.ca |

Side-Chain Oxidation Pathways

The alkyl side chain of alkylbenzenes can be oxidized to a carboxylic acid group using strong oxidizing agents, provided there is at least one hydrogen atom at the benzylic position. libretexts.orgalmerja.netlibretexts.org This reaction is a common method for the synthesis of substituted benzoic acids.

For this compound, the para-methyl group can be oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) in a hot, acidic, or basic solution. libretexts.orgyoutube.com This transformation would yield 4-(methoxymethyl)benzoic acid. Regardless of the length of the alkyl chain, it is cleaved to a single carboxyl group attached to the ring. libretexts.org The methoxymethyl group is generally stable under these conditions, although harsh oxidation conditions could potentially affect it.

Mechanistic Investigations of Key Transformations

Kinetic Studies and Rate Law Determination

While specific kinetic data for reactions involving this compound are not extensively documented in readily available literature, the kinetics of its key transformations can be understood from studies of analogous systems.

For benzylic halogenation, the reaction proceeds through a radical chain mechanism. The rate of this reaction is generally dependent on the concentration of the alkylbenzene and the halogenating agent. A general rate law for such reactions can be expressed as:

Rate = k [Alkylbenzene] [Halogen]^(1/2) numberanalytics.com

The rate constant, k, is influenced by factors such as temperature and the bond dissociation energy of the benzylic C-H bond. The electron-donating nature of the methoxymethyl group in this compound could potentially influence the stability of the benzylic radical intermediate, thereby affecting the reaction rate.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing unambiguous evidence for proposed reaction mechanisms. In the context of this compound, isotopic labeling studies, particularly using deuterium (B1214612) (²H or D) and carbon-13 (¹³C), can elucidate the intricate details of its transformation pathways, such as oxidation reactions at the benzylic position.

While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous compounds like p-methoxytoluene. For instance, in the aerobic oxidation of p-methoxytoluene catalyzed by a Co(II)/N-hydroxyphthalimide (NHPI) system, a key proposed step is the abstraction of a hydrogen atom from the benzylic methyl group by a phthalimide (B116566) N-oxyl (PINO) radical. mdpi.com

To verify this, a kinetic isotope effect (KIE) study can be performed by comparing the reaction rates of this compound and its deuterated analogue, 1-(dideuteromethoxymethyl)-4-methylbenzene. A significant primary KIE (kH/kD > 1) would indicate that the C-H bond at the benzylic position is broken in the rate-determining step of the reaction. libretexts.org

Furthermore, ¹⁸O labeling studies could be employed in oxidation reactions to determine the source of oxygen atoms in the final products, such as the corresponding aldehyde or carboxylic acid. By introducing ¹⁸O₂ into the reaction, one can ascertain whether the oxygen in the product originates from the molecular oxygen or from another source like water or a co-oxidant. In the photosensitized oxidation of benzylic ethers, such studies have been instrumental in confirming the involvement of singlet oxygen or superoxide (B77818) radicals. rsc.org

A hypothetical isotopic labeling experiment for the oxidation of this compound could involve the following:

| Isotopically Labeled Reactant | Proposed Reaction | Expected Outcome for Pathway Confirmation |

| 1-(dideuteromethoxymethyl)-4-methylbenzene | Oxidation via benzylic C-H abstraction | A significant primary kinetic isotope effect (kH/kD > 1), slowing the reaction rate. |

| 1-(methoxymethyl-d₃)-4-methylbenzene | Investigation of methoxy (B1213986) group involvement | A secondary or no significant KIE, suggesting the methoxy group is not directly involved in the rate-determining step. |

| Reaction under ¹⁸O₂ atmosphere | Aerobic oxidation | Incorporation of ¹⁸O into the oxidized products, confirming molecular oxygen as the oxidant. |

These studies are fundamental to distinguishing between different potential mechanisms, such as direct hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), or electron transfer-proton transfer (ET-PT) pathways.

Transition State Analysis and Reaction Coordinate Mapping

Transition state analysis and reaction coordinate mapping provide a computational lens to visualize and quantify the energetic landscape of a chemical reaction. These methods, typically employing Density Functional Theory (DFT), allow for the characterization of the high-energy transition state that connects reactants to products. arxiv.orgarxiv.org

For the transformation of this compound, a key reaction is the abstraction of a benzylic hydrogen atom, often the initial step in oxidation processes. A computational study of this step would involve mapping the potential energy surface as the abstracting radical (e.g., a PINO radical) approaches the benzylic carbon. mdpi.com

Transition State Geometry and Energetics:

The transition state for the hydrogen abstraction from this compound by a radical would feature an elongated C-H bond and the formation of a new H-radical bond. The geometry would be approximately linear for the C-H-radical moiety to minimize steric hindrance and maximize orbital overlap.

A hypothetical DFT calculation could yield the following energetic data for the transition state of the benzylic hydrogen abstraction:

| Parameter | Calculated Value (Illustrative) | Interpretation |

| Activation Energy (Ea) | 15-25 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. |

| Enthalpy of Reaction (ΔH) | Varies depending on the abstracting radical | Determines if the overall reaction step is exothermic or endothermic. |

| Imaginary Frequency | -1200 to -1500 cm⁻¹ | Confirms the structure as a true first-order saddle point (a transition state). The vibrational mode corresponds to the motion along the reaction coordinate. |

Reaction Coordinate Mapping:

A reaction coordinate diagram visually represents the energy of the system as it progresses from reactants to products. For the oxidation of this compound, the reaction coordinate would primarily be a combination of the breaking of the benzylic C-H bond and the formation of the new bond with the abstracting species.

The map would illustrate:

The initial reactant complex where the radical and this compound are associated.

The rise in energy to the transition state.

The subsequent decrease in energy to the product complex, consisting of the newly formed benzyl radical and the protonated abstracting species.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR methods offer an in-depth view of the molecular structure and dynamics of 1-(methoxymethyl)-4-methylbenzene in solution.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Connectivity and Conformational Analysis

Multi-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for mapping the covalent and spatial relationships between atoms in this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, the primary expected correlation would be between the aromatic protons on the disubstituted benzene (B151609) ring. The protons ortho to each other (H-2/H-6 and H-3/H-5) would show cross-peaks, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It is a powerful tool for assigning carbon signals based on their attached protons. For instance, the methylene (B1212753) protons of the methoxymethyl group would show a correlation to the methylene carbon, and each aromatic proton would correlate to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. chemicalbook.com Key HMBC correlations for this compound would include:

From the methyl protons (-CH₃) of the methoxy (B1213986) group to the methylene carbon (-CH₂-).

From the methylene protons (-CH₂-) to the methoxy carbon (-OCH₃) and the aromatic carbon C-1.

From the aromatic protons to adjacent and geminal carbons, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. A key expected NOE would be between the methylene protons (-CH₂-) of the methoxymethyl group and the ortho-aromatic protons (H-2/H-6). This spatial proximity is a direct consequence of the molecule's structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) | Key NOESY Correlations (Proton to Proton) |

| Aromatic H-2/H-6 | ~7.2 | ~129 | C-4, C-1, Methylene-C | Methylene-H, H-3/H-5, Tolyl-CH₃ |

| Aromatic H-3/H-5 | ~7.1 | ~128 | C-1, C-4 | H-2/H-6, Tolyl-CH₃ |

| Tolyl-CH₃ | ~2.3 | ~21 | C-4, C-3/C-5 | H-3/H-5 |

| Methylene (-CH₂-) | ~4.4 | ~74 | C-1, Methoxy-C | H-2/H-6, Methoxy-H |

| Methoxy (-OCH₃) | ~3.3 | ~58 | Methylene-C | Methylene-H |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Dynamic NMR Spectroscopy for Investigating Rotational Barriers and Stereodynamics

Dynamic NMR (DNMR) is a technique used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted rotation. nih.gov For this compound, there are two key rotational axes of interest: the C(aryl)–CH₂ bond and the CH₂–O bond.

Rotation around these bonds is typically fast at room temperature, resulting in time-averaged, sharp NMR signals. However, at lower temperatures, the rotation may become slow enough to be observed on the NMR timescale. If the rotation around the C(aryl)–CH₂ bond were to become restricted, the two methylene protons could become diastereotopic, meaning they are chemically non-equivalent and would exhibit distinct chemical shifts and a geminal coupling (an AB quartet). stackexchange.com Variable-temperature (VT) NMR experiments could be employed to determine the coalescence temperature, which is the temperature at which the two distinct signals merge into a single broad peak. From this data, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the conformational flexibility of the molecule.

Quantitative NMR (qNMR) for Reaction Monitoring and Yield Determination

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards for each analyte. fujifilm.com The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk

This technique could be applied to monitor the synthesis of this compound, for example, in the Williamson ether synthesis of 4-methylbenzyl alcohol with a methylating agent. By adding a known amount of an internal standard to the reaction mixture, the consumption of the starting material and the formation of the product could be tracked over time to determine reaction kinetics. nih.govresearchgate.net Similarly, qNMR can be used to accurately determine the purity of a final sample of this compound by comparing the integrals of its specific protons to those of a certified internal standard. fujifilm.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of Derivatives and Intermediates

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, as very few formulas will match a given exact mass.

For this compound (C₉H₁₂O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass to the calculated exact mass. This is also invaluable during its synthesis to confirm the identity of any intermediates or to characterize potential byproducts. For example, if a derivative like 1-(chloromethyl)-4-methylbenzene is used as a precursor, HRMS can verify its elemental formula (C₈H₉Cl). nist.gov

Table 2: Calculated Exact Masses for this compound and a Potential Precursor

| Compound | Molecular Formula | Calculated Exact Mass (Monoisotopic) |

| This compound | C₉H₁₂O | 136.08882 |

| 1-(Chloromethyl)-4-methylbenzene | C₈H₉Cl | 140.03928 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Mechanistic Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This provides detailed information about the structure of the precursor ion and the mechanisms of its decomposition.

The fragmentation of benzyl (B1604629) ethers is well-characterized and typically involves several key pathways. miamioh.edulibretexts.org For the molecular ion of this compound ([M]⁺˙), the following fragmentation pathways are expected:

Benzylic Cleavage: The most common fragmentation pathway for benzyl derivatives is cleavage at the benzylic position to form a stable benzyl or, in this case, a methylbenzyl cation. Rearrangement to the highly stable tropylium (B1234903) ion (m/z 91) is a characteristic feature. However, the 4-methyl substitution would lead to a methyl-substituted tropylium ion (m/z 105).

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen (α-cleavage) is common for ethers. libretexts.org This could result in the loss of a methyl radical (•CH₃) to form an ion at m/z 121.

Loss of Formaldehyde (B43269): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (CH₂O, 30 Da), resulting in a fragment ion corresponding to toluene (B28343) (m/z 106).

Table 3: Predicted MS/MS Fragmentation of this compound ([C₉H₁₂O]⁺˙)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 136 | 121 | •CH₃ | α-Cleavage at the methoxy group |

| 136 | 106 | CH₂O | Rearrangement and elimination of formaldehyde |

| 136 | 105 | •OCH₃ | Cleavage of the ether bond to form a methylbenzyl cation |

| 105 | 77 | C₂H₄ (ethene) | Loss of ethene from the methyltropylium ion |

This detailed fragmentation analysis, facilitated by MS/MS, provides a structural fingerprint that can be used to identify this compound in complex mixtures and to gain a deeper understanding of its chemical properties under ionization conditions.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands (in IR) or scattering peaks (in Raman) to the vibrations of its constituent parts.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected in the region of 3100-3000 cm⁻¹. scirp.org

Aliphatic C-H Stretching: The methyl (-CH₃) and methylene (-CH₂-) groups of the methoxymethyl substituent exhibit symmetric and asymmetric stretching vibrations typically in the 2975-2850 cm⁻¹ range.

C-O-C Stretching: The ether linkage (C-O-C) is characterized by strong asymmetric and symmetric stretching modes. The asymmetric stretch is typically stronger in the IR spectrum and appears in the 1275-1000 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations within the benzene ring give rise to a set of characteristic bands in the 1625-1400 cm⁻¹ range. The substitution pattern on the ring influences the exact positions and intensities of these bands.

In-plane and Out-of-plane C-H Bending: The in-plane bending vibrations of the aromatic C-H bonds are found in the 1300-1000 cm⁻¹ region, while the out-of-plane bending vibrations, which are sensitive to the substitution pattern, appear below 900 cm⁻¹. For a 1,4-disubstituted benzene, a strong band is expected in the 850-800 cm⁻¹ range.

Table 2: Predicted Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2975 - 2850 |

| Asymmetric C-O-C Stretch | Ar-CH₂-O-CH₃ | 1275 - 1225 |

| Symmetric C-O-C Stretch | Ar-CH₂-O-CH₃ | 1150 - 1085 |

| Aromatic C=C Stretch | Benzene Ring | 1625 - 1400 |

Vibrational spectroscopy, particularly IR and Raman, is a powerful tool for the in-situ monitoring of chemical reactions involving this compound without the need for sample extraction. uib.nobeilstein-journals.org This non-destructive technique allows for real-time tracking of the consumption of reactants and the formation of products.

For instance, in a hypothetical synthesis where this compound is a reactant, a fiber-optic probe connected to an IR or Raman spectrometer could be inserted directly into the reaction vessel. By monitoring the characteristic vibrational bands of the starting material and the product over time, one can determine the reaction kinetics and endpoint. For example, if this compound were undergoing a reaction at the methoxymethyl group, the disappearance of the C-O-C stretching bands could be tracked. Simultaneously, the appearance of new bands corresponding to the product's functional groups would be observed. This approach is highly valuable for process optimization, ensuring reaction completion and preventing the formation of byproducts. uib.no

X-ray Crystallography (if suitable crystalline forms or derivatives are obtained)

While this compound is a liquid under standard conditions, X-ray crystallography could be employed for its structural elucidation if a suitable crystalline form or a solid derivative is synthesized.

Should a crystalline derivative of this compound be obtained, single crystal X-ray diffraction would provide the most definitive structural information. mdpi.comresearchgate.net This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the precise determination of the three-dimensional arrangement of atoms within the crystal lattice.

The key information obtained from a successful single crystal X-ray diffraction study would include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the methoxymethyl group relative to the benzene ring in the solid state.

Intermolecular Interactions: Details of how the molecules pack in the crystal, including any non-covalent interactions such as van der Waals forces or C-H···π interactions, which govern the solid-state architecture. researchgate.net

Absolute Configuration: For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

The successful application of this technique is contingent on the ability to grow high-quality single crystals of the compound or a suitable derivative. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-methoxy-1-(methoxymethyl)benzene |

| (methoxymethyl)benzene |

| 4-nitro-1-(methoxymethyl)benzene |

| 4-methoxy-1-(methoxymethyl-d₂)-benzene |

Computational and Theoretical Studies of 1 Methoxymethyl 4 Methylbenzene

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for elucidating the intricate details of molecular systems. These approaches solve the Schrödinger equation for a given molecule, providing a wealth of information about its electronic and geometric properties. For 1-(methoxymethyl)-4-methylbenzene, these calculations offer insights into its electronic structure, conformational preferences, and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is central to understanding its chemical behavior. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are used to determine the distribution of electrons within the molecule. researchgate.netresearchgate.net This analysis includes the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. researchgate.netyoutube.com

The HOMO represents the region of the molecule from which an electron is most likely to be donated, indicating its nucleophilic character. Conversely, the LUMO represents the region where an electron is most likely to be accepted, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.netwuxibiology.com

For this compound, the electron-donating nature of both the methoxymethyl and methyl groups influences the electron density of the aromatic ring. The methoxy (B1213986) group (-OCH3) of the methoxymethyl substituent, in particular, can donate electron density to the ring through resonance, affecting the energies and distributions of the frontier molecular orbitals. masterorganicchemistry.com This increased electron density, especially at the ortho and para positions relative to the substituents, makes the ring more susceptible to electrophilic attack.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.denih.gov For this compound, the MEP would likely show a region of negative potential (electron-rich) delocalized over the aromatic ring, with the most negative areas concentrated at the ortho and para positions, as well as around the oxygen atom of the methoxymethyl group.

Table 1: Representative Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value (Illustrative) | Method/Basis Set (Typical) |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 6.0 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 1.5 D | DFT/B3LYP/6-31G |

Note: These are illustrative values based on typical calculations for similar aromatic ethers and are not from a specific study on this compound.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the methoxymethyl group allows for different spatial orientations, or conformations, of this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them. dtic.milmdpi.comresearchgate.net These studies are crucial as the conformation can significantly impact the molecule's physical properties and reactivity.

Computational methods can systematically explore the potential energy surface of the molecule by rotating the C-O-C-C dihedral angle of the methoxymethyl group. researchgate.net For similar methoxy-substituted benzenes, it has been shown that the methoxy group often prefers to lie in the plane of the aromatic ring to maximize resonance stabilization, unless significant steric hindrance from adjacent substituents forces it out of the plane. In this compound, the methyl group is in the para position, so steric hindrance with the methoxymethyl group is minimal. Therefore, the most stable conformation is likely to be one where the methoxymethyl group is oriented to allow for favorable electronic interactions with the ring.

The energy landscape would reveal the relative energies of different conformers and the transition states that connect them. The rotational barrier around the aryl-CH2 bond is expected to be relatively low, allowing for facile rotation at room temperature.

Table 2: Representative Conformational Energy Data for this compound (Illustrative)

| Conformation (Dihedral Angle Ar-CH2-O-CH3) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| 0° (Planar) | 0.0 | ~2-3 |

| 90° (Perpendicular) | ~2-3 | - |

| 180° (Planar) | ~0.1 | ~2-3 |

Note: These are illustrative values based on studies of similar benzyl (B1604629) ethers and are not from a specific study on this compound.

Prediction of Spectroscopic Parameters and Spectral Assignment

Computational chemistry provides powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for molecular characterization. swarthmore.edursc.orgrsc.orgnih.govmdpi.comresearchgate.net

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a good degree of accuracy. rsc.orgnih.govresearchgate.net These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shifts can then be compared to experimental spectra to aid in peak assignment.

Similarly, the vibrational frequencies of the molecule can be calculated to generate a theoretical IR spectrum. scirp.org This involves a frequency calculation on the optimized geometry, which provides the wavenumbers and intensities of the various vibrational modes. These calculated spectra can be invaluable for assigning the absorption bands observed in experimental IR spectra to specific molecular motions, such as C-H stretches, C=C ring stretches, and C-O ether stretches. chemicalbook.comchemicalbook.com

Table 3: Representative Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Parameter | Assignment |

| ¹H NMR | ~7.1-7.3 ppm (multiplet) | Aromatic Protons |

| ~4.4 ppm (singlet) | -CH2- Protons | |

| ~3.3 ppm (singlet) | -OCH3 Protons | |

| ~2.3 ppm (singlet) | Ar-CH3 Protons | |

| ¹³C NMR | ~137 ppm, ~129 ppm | Aromatic Carbons |

| ~74 ppm | -CH2- Carbon | |

| ~58 ppm | -OCH3 Carbon | |

| ~21 ppm | Ar-CH3 Carbon | |

| IR | ~3000-3100 cm⁻¹ | Aromatic C-H Stretch |

| ~2800-3000 cm⁻¹ | Aliphatic C-H Stretch | |

| ~1500-1600 cm⁻¹ | Aromatic C=C Stretch | |

| ~1000-1100 cm⁻¹ | C-O Ether Stretch |

Note: These are illustrative values based on typical chemical shifts and vibrational frequencies for the functional groups present and are not from a specific computational study on this compound.

Reaction Mechanism Prediction and Validation

Understanding the mechanisms of chemical reactions is a fundamental goal of chemistry. Computational methods allow for the detailed exploration of reaction pathways, providing insights into the transition states and energy barriers that govern reaction rates and outcomes.

Transition State Localization and Energy Barrier Calculations

For reactions involving this compound, such as electrophilic aromatic substitution, computational methods can be used to locate the transition state structures. masterorganicchemistry.com The transition state is a high-energy, transient species that represents the bottleneck of the reaction. Its geometry and energy are critical for determining the reaction rate.

Methods like synchronous transit-guided quasi-Newton (STQN) or eigenvector-following algorithms are employed to find these saddle points on the potential energy surface. Once the transition state is located, its structure can be characterized, and the energy barrier (activation energy) for the reaction can be calculated as the energy difference between the reactants and the transition state.

For example, in the Friedel-Crafts acylation of this compound, a key step is the attack of the aromatic ring on the acylium ion electrophile. masterorganicchemistry.comsapub.orglibretexts.org Computational studies can model this step, determining the structure of the Wheland intermediate (a resonance-stabilized carbocation) and the transition state leading to its formation. nih.gov The calculated energy barrier provides a quantitative measure of the reaction's feasibility.

Table 4: Representative Calculated Energy Barriers for Electrophilic Substitution of this compound (Illustrative)

| Reaction | Electrophile | Calculated Energy Barrier (kcal/mol) |

| Nitration | NO₂⁺ | 15-20 |

| Friedel-Crafts Acylation | CH₃CO⁺ | 18-25 |

Note: These are illustrative values based on typical electrophilic aromatic substitution reactions and are not from a specific study on this compound.

Reaction Pathway Mapping and Competing Reaction Channel Analysis

Many chemical reactions can proceed through multiple pathways, leading to different products. Computational chemistry can be used to map out these competing reaction channels and to analyze the factors that favor one pathway over another.

In the case of electrophilic aromatic substitution on this compound, the electrophile can attack at different positions on the aromatic ring. The methoxymethyl and methyl groups are both ortho-, para-directing activators, meaning they increase the reactivity of the ring and direct incoming electrophiles to the positions ortho and para to themselves. masterorganicchemistry.commasterorganicchemistry.comyoutube.comchemguide.co.uk Since the methyl group is para to the methoxymethyl group, the primary sites of attack will be the positions ortho to each substituent.

Computational studies can compare the energy profiles for attack at the different available positions. swarthmore.eduresearchgate.net By calculating the energy barriers for the formation of the different possible Wheland intermediates, the regioselectivity of the reaction can be predicted. swarthmore.edu The pathway with the lower energy barrier will be the kinetically favored one, leading to the major product. This analysis can help to explain, for example, why the 4-isomer is the major product in the Friedel-Crafts acylation of toluene (B28343). chemguide.co.uk

The interplay between the electronic effects of the two substituents and steric hindrance can be quantitatively assessed through these calculations, providing a detailed understanding of the factors that control the product distribution.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations offer a powerful lens through which the behavior of this compound can be understood at an atomic level. easychair.org By simulating the movements and interactions of atoms and molecules over time, MD studies can elucidate the influence of the molecular environment on the compound's structure, dynamics, and thermodynamics. While specific MD studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from simulations of analogous aromatic compounds such as toluene, p-xylene (B151628), and anisole (B1667542) derivatives. These studies provide a framework for understanding the fundamental interactions that govern the behavior of this compound in various environments.

Solvent Effects and Intermolecular Interactions

Molecular dynamics simulations of similar aromatic molecules, like toluene and p-xylene, have shown that intermolecular interactions become stronger as the number of methyl groups on the benzene (B151609) ring increases. koreascience.kr For this compound, the presence of both a methyl and a methoxymethyl group is expected to significantly influence its interaction with surrounding solvent molecules. The ether oxygen in the methoxymethyl group can act as a hydrogen bond acceptor, leading to specific interactions with protic solvents like water or alcohols. acs.org

In non-polar solvents, dispersion forces will be the dominant attractive interactions. The aromatic ring of this compound can also participate in π-π stacking and C-H···π interactions, which are common in aromatic systems. researchgate.net Studies on anisole, which contains a methoxy group attached to a benzene ring, have highlighted the importance of such interactions in the liquid state. researchgate.netresearchgate.net It is expected that the methoxymethyl group in this compound would also engage in these types of weak hydrogen bonds, influencing the local structure of the solution. researchgate.net

The choice of solvent can dramatically alter the balance of these intermolecular forces. easychair.org In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), strong interactions are expected between the solvent and the methoxymethyl group. acs.org In contrast, in aqueous solutions, the hydrophobic nature of the tolyl group would lead to hydrophobic hydration, where water molecules form a structured cage around the non-polar parts of the molecule. Molecular dynamics simulations of toluene in water have provided insights into the structure of water at the interface with aromatic hydrocarbons. jafmonline.net

Table 1: Predicted Predominant Intermolecular Interactions of this compound in Various Solvents

| Solvent Type | Predominant Interaction Types with this compound | Expected Impact on Solute Behavior |

| Protic (e.g., Water, Methanol) | Hydrogen bonding (with ether oxygen), Dipole-dipole, van der Waals, C-H···π | Strong solvation of the methoxymethyl group, potential for specific solvent-solute structures. |

| Polar Aprotic (e.g., DMSO, Acetone) | Dipole-dipole, van der Waals, C-H···π | Favorable interactions with the polar methoxymethyl group. |

| Non-polar (e.g., Hexane, Toluene) | van der Waals (dispersion forces), π-π stacking, C-H···π | Tendency for solute aggregation driven by solvophobic effects. |

Dynamics of Conformational Changes

Conformational analysis of similar molecules, such as p-methoxybenzoyl derivatives, has shown that the methoxy group often has a preferred orientation relative to the aromatic ring, which can be influenced by steric and electronic factors. rsc.org For this compound, the rotation around the Ar-CH2 bond and the CH2-O bond will have specific energy barriers. Molecular dynamics simulations can map out the potential energy surface associated with these rotations and identify the most stable conformers. ufms.br

The dynamics of these conformational changes are also influenced by the solvent. In a viscous solvent, the rate of conformational transitions would be slower compared to a less viscous one. Furthermore, specific solvent interactions, such as hydrogen bonding, can stabilize certain conformations over others, shifting the conformational equilibrium. nih.gov For example, a solvent that can form a hydrogen bond with the ether oxygen might favor a more extended conformation of the methoxymethyl group to maximize this interaction.

Table 2: Hypothetical Conformational Data for this compound

| Dihedral Angle | Description | Predicted Low-Energy Conformations | Potential Energy Barrier (Illustrative) |

| C(ar)-C(ar)-CH2-O | Rotation around the aryl-methylene bond | Staggered conformations relative to the methyl group | 2 - 5 kcal/mol |

| C(ar)-CH2-O-CH3 | Rotation around the methylene-oxygen bond | Gauche and anti conformations | 1 - 3 kcal/mol |

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Aromatic Ethers

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties. iupac.orgrsc.org These models are built on the principle that the properties of a chemical are encoded in its molecular structure. By using a set of calculated molecular descriptors, QSPR can predict properties for new or untested compounds, which is particularly useful when experimental data is scarce. nih.gov

For aromatic ethers analogous to this compound, QSPR models can be developed to predict a wide range of properties, including boiling point, vapor pressure, solubility, and chromatographic retention times. The descriptors used in these models can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape of the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties like orbital energies and charge distributions.

Studies on aliphatic alcohols and other organic compounds have demonstrated the effectiveness of QSPR in predicting properties with high accuracy. nih.govresearchgate.net For a class of compounds like aromatic ethers, a QSPR model would be trained on a dataset of known compounds with experimentally determined properties. The resulting model could then be used to predict the properties of this compound.

Table 3: Examples of Molecular Descriptors Used in QSPR for Aromatic Ethers

| Descriptor Type | Specific Descriptor Example | Property It May Influence |

| Topological | Wiener Index | Boiling Point, Viscosity |

| Geometrical | Molecular Surface Area | Solubility, Partition Coefficient |

| Quantum-Chemical | Dipole Moment | Polarity, Intermolecular Forces |

| Constitutional | Molecular Weight | Boiling Point, Density |

Applications of 1 Methoxymethyl 4 Methylbenzene in Advanced Materials and Industrial Chemistry

Role as a Synthetic Intermediate in Fine Chemical Production

1-(Methoxymethyl)-4-methylbenzene serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its reactivity allows for the introduction of the 4-methylbenzyl group into various molecular frameworks, leading to the production of high-value fine chemicals.

While direct research on the use of this compound in the synthesis of specialty polymers and resins is not extensively documented in publicly available literature, its structural motifs are found in various polymers. For instance, methylbenzene (toluene) is a well-known precursor for producing toluene (B28343) diisocyanate (TDI), a key monomer in the manufacture of polyurethanes. google.com Furthermore, it is utilized as a solvent for alkyd resins used in paints. google.com The functional group of this compound could potentially be leveraged to act as a monomer or a modifying agent in polymerization reactions to create polymers with specific thermal or mechanical properties. Epoxy resin compositions, for example, can incorporate alicyclic structures to enhance transparency, heat resistance, and strength for applications in optical sheets. mdpi.com The development of such specialty polymers often involves the careful selection of monomers to achieve desired material characteristics.

The structural components of this compound are relevant in the synthesis of both agrochemicals and fragrance compounds.

In the field of agrochemicals , pyridine (B92270) derivatives containing trifluoromethyl groups are significant. The synthesis of these complex molecules often involves multi-step processes where various building blocks are utilized. researchgate.net While direct use of this compound is not explicitly cited in major agrochemical synthesis routes, its aromatic core with a reactive side chain makes it a potential intermediate for creating novel pesticide or herbicide molecules. For example, stable insecticide compositions can be produced through complex multi-step synthesis involving various chlorinated and fluorinated intermediates. nih.gov

Macrocyclic compounds, such as crown ethers, are of significant interest due to their ability to selectively bind with various ions. rsc.org The synthesis of these complex molecules often involves the use of bifunctional building blocks that can undergo cyclization reactions. While there is no direct evidence of this compound being used as a primary intermediate in the synthesis of crown ethers, the fundamental components of its structure are relevant. The synthesis of crown ethers and other macrocycles can be achieved through various routes, including the reaction of diols with acid chlorides under high dilution conditions. whiterose.ac.uk The development of metal-organic frameworks (MOFs) has also utilized crown ether-based ligands, demonstrating the modularity of these systems. whiterose.ac.uk The functional groups present in this compound could potentially be modified to create a diol or another reactive species suitable for incorporation into a macrocyclic framework.

Function as a Specialty Solvent in Organic Synthesis

The properties of this compound suggest its potential use as a specialty solvent in various organic reactions. Its aromatic nature combined with the ether linkage provides a unique combination of polarity and solvency.

Table 1: Physical and Chemical Properties of Related Anisole (B1667542) Compounds

| Property | 1-Methoxy-4-methylbenzene | This compound |

| Molecular Formula | C8H10O | C9H12O |

| Molecular Weight | 122.16 g/mol bldpharm.com | 136.19 g/mol |

| Boiling Point | 176-177°C bldpharm.com | Not available |

| Melting Point | 12-14°C bldpharm.com | Not available |

| Density | 0.99 g/cm³ bldpharm.com | Not available |

| Water Solubility | Slightly soluble bldpharm.com | Not available |

Data for this compound is not widely available in public sources.

The principles of green chemistry encourage the use of solvents that are less hazardous to human health and the environment. nih.govresearchgate.net The evaluation of a solvent as a "green" alternative involves assessing factors such as its toxicity, biodegradability, and the energy required for its production and recycling. researchgate.net Solvents like water, simple alcohols, and some alkanes are often considered environmentally preferable. researchgate.net

There is growing interest in developing and utilizing greener solvents such as Cyrene™, which is derived from cellulose (B213188) and is considered a safer alternative to conventional dipolar aprotic solvents like DMF and NMP. researchgate.netresearchgate.net While a specific evaluation of this compound as a green solvent is not found in the literature, its properties can be compared to established green solvent metrics. A comprehensive assessment would require data on its lifecycle and toxicological profile. The search for green solvents is an ongoing effort in the chemical industry to minimize environmental impact. nih.gov

Development of Derivatives for Specialized Materials Science Applications

The true potential of this compound is realized through its conversion into various derivatives, which are then employed to create materials with tailored properties for specific industrial needs.

Derivatives of this compound are utilized as monomers in polymerization reactions to influence the characteristics of the final polymer. The introduction of the 4-methylbenzyl moiety can modify properties such as thermal stability, solubility, and mechanical strength.

Research has demonstrated the synthesis of novel polymers using molecules structurally related to this compound. For instance, the polymerization of 2-(4-Methoxyphenyl)-1,3-butadiene, a compound with a similar methoxy-aromatic structure, yields polymers with specific thermal properties, such as a distinct glass transition temperature (Tg), which is a key indicator of a polymer's transition from a rigid to a more flexible state. rsc.org Similarly, studies on the copolymerization of styrene (B11656) with various ring-disubstituted phenylcyanoacrylates, including methoxy (B1213986) and methyl-substituted varieties, show how these monomers can be integrated into polymer chains to create functional polymers with potentially altered refractive indices or other optical properties. chemrxiv.org The synthesis of polybenzylmethylsiloxane polymers, which can be seen as an alternative to some phenylsiloxanes, further illustrates the principle of incorporating benzyl-type groups to achieve desired polymer characteristics. researchgate.net

Table 1: Examples of Polymer Systems Utilizing Structurally Related Monomers

| Monomer/Precursor Class | Polymer Type | Potential Modified Properties |

| Methoxy phenyl substituted butadienes | Polybutadiene derivatives | Thermal stability, Elastomeric properties |

| Ring-disubstituted phenylcyanoacrylates | Styrene copolymers | Optical properties, Refractive index |

| Alkoxybenzylmethylsilanes | Polybenzylmethylsiloxanes | Thermal stability, Alternative to phenylsiloxanes |

This table illustrates the types of polymer systems where derivatives structurally similar to this compound are used to impart specific properties.

In the production of thermosetting plastics like epoxy or phenolic resins, cross-linking agents are essential for creating the robust, three-dimensional molecular networks that give these materials their strength and durability. mdpi.com Derivatives of this compound can be engineered to perform this function.

By introducing reactive functional groups onto the aromatic ring or the methyl group, derivatives can be created that readily react with the components of the resin. The methoxymethyl group itself can be activated to participate in cross-linking reactions, forming stable ether or methylene (B1212753) bridges between polymer chains. nih.gov This process increases the density of the polymer network, which generally enhances the material's rigidity, chemical resistance, and performance at elevated temperatures. The principle of using such agents is to improve the mechanical properties and durability of materials like poly(methyl methacrylate) (PMMA), commonly used in various applications. mdpi.com The formation of methylene bridges, for example, is a known self-cross-linking reaction that can generate cohesion in adhesives. nih.gov

Catalytic Applications or Ligand Design

While this compound is not inherently a catalyst, its molecular framework is an excellent starting point for designing sophisticated ligands used in catalysis. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst.

The aromatic ring of the compound can be functionalized with donor atoms like phosphorus or nitrogen, creating a chelating site that can bind to a metal. The 4-methyl group provides steric hindrance, which can be a crucial factor in controlling the selectivity of a catalytic reaction, guiding the reactants to a specific orientation and favoring the formation of a desired product.

The electronic properties of the ligand can be fine-tuned by adding electron-donating or electron-withdrawing substituents to the benzene (B151609) ring. This modification alters the electron density at the metal center, thereby influencing the catalyst's activity and selectivity. This approach is fundamental in the development of single-atom catalysts, where the interaction between a single metal atom and its support structure dictates the catalytic performance for reactions like hydrogenation. sciopen.com The synthesis of various derivatives, such as α-benzyl amino coumarins using nanoparticle catalysts, highlights the broad utility of tailored catalysts in producing complex molecules. nih.gov

Analytical Methodologies for Detection and Quantification of 1 Methoxymethyl 4 Methylbenzene

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is the cornerstone for separating 1-(methoxymethyl)-4-methylbenzene from impurities, isomers, and other components within a sample. Gas and liquid chromatography are the most common techniques utilized for this purpose.